molecular formula C15H22N2O2 B3175751 Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate CAS No. 959236-29-4

Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate

Cat. No.: B3175751
CAS No.: 959236-29-4
M. Wt: 262.35 g/mol
InChI Key: OQKMVLIVAWGYRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate typically involves the protection of amines using carbamate protecting groups. One common method is the use of tert-butyl (t-butoxycarbonyl) protecting group, which can be installed and removed under relatively mild conditions . The reaction conditions often involve the use of strong acids like trifluoroacetic acid for the removal of the protecting group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Pharmaceutical Development

1. Drug Synthesis:
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be integrated into compounds targeting neurological disorders, potentially serving as a therapeutic agent in treating conditions such as anxiety and depression .

2. Neuropharmacology Studies:
Research indicates that this compound may interact with neurotransmitter systems, making it relevant in neuropharmacological studies. Preliminary investigations suggest its potential for binding with specific receptors, which is essential for understanding its mechanisms of action and therapeutic potential .

Agricultural Chemistry

1. Agrochemical Formulations:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its properties improve the stability and absorption of active ingredients in plants, thereby increasing their effectiveness against pests and diseases .

Material Science

1. Advanced Materials Development:
this compound is being explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. This application is particularly valuable in industries where material durability is critical .

Biochemical Research

1. Enzyme Inhibition Studies:
The compound is used in biochemical research to study enzyme inhibition mechanisms. This research helps elucidate various biological pathways and can lead to the development of new therapeutic strategies targeting specific enzymes involved in disease processes .

Summary Table of Applications

Field Application Details
Pharmaceutical DevelopmentDrug SynthesisIntermediate for drugs targeting neurological disorders
Neuropharmacology StudiesPotential interactions with neurotransmitter systems
Agricultural ChemistryAgrochemical FormulationsEnhances efficacy and stability of pesticides/herbicides
Material ScienceAdvanced Materials DevelopmentPotential for creating durable polymers
Biochemical ResearchEnzyme Inhibition StudiesUnderstanding mechanisms of action for biological pathways

Case Studies

  • Pharmaceutical Case Study:
    A study published in a peer-reviewed journal explored the synthesis of novel antidepressants using this compound as an intermediate. The findings demonstrated significant improvements in receptor binding affinity compared to existing treatments, suggesting a promising avenue for future drug development.
  • Agricultural Application Case Study:
    Research conducted on the application of this compound in agrochemicals revealed that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to standard formulations without this compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in drug discovery or catalysis. Detailed studies on its molecular targets and pathways are limited in the available literature .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-phenylpyrrolidin-3-ylcarbamate include:

Uniqueness

This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research. Its versatility and potential for use in various fields set it apart from other similar compounds.

Biological Activity

Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C15H22N2O2
Molecular Weight : 262.35 g/mol
CAS Number : 351360-61-7

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a phenyl group. This structural configuration enhances its lipophilicity and stability, facilitating interactions with biological membranes and proteins, crucial for its biological activity.

This compound primarily acts as an enzyme inhibitor , forming stable complexes with target enzymes. This interaction disrupts normal enzymatic functions, influencing various biochemical pathways such as neurotransmitter degradation and signal transduction processes.

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes involved in neurotransmitter metabolism. For example, it may inhibit enzymes responsible for the breakdown of neurotransmitters like dopamine and serotonin, potentially leading to enhanced neurotransmitter availability and signaling.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which may be beneficial in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylateAmino group instead of carbamateDifferent reactivity; potential neuroprotective effects
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateFluoro group presenceAltered chemical properties; potential anti-inflammatory effects

This comparative analysis highlights the unique reactivity and biological properties of this compound relative to similar compounds.

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Neuropharmacology Study : In a controlled experiment involving animal models, administration of the compound resulted in significant increases in dopamine levels compared to control groups. The study utilized ELISA techniques to quantify neurotransmitter concentrations post-treatment .
  • Inflammatory Response Modulation : A study assessing the compound's effect on cytokine production demonstrated that it significantly reduced IL-6 levels in plasma following inflammatory stimulation. This suggests potential utility in managing inflammatory diseases .

Properties

IUPAC Name

tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMVLIVAWGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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